2-(4-羟基-3-甲氧基苯基)-1,10b-二氢螺[苯并[e]吡唑并[1,5-c][1,3]恶嗪-5,4'-哌啶]-1'-甲酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule with several functional groups, including a hydroxy group, a methoxy group, a carboxylate group, and a piperidine ring. These functional groups suggest that the compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The 3D structure of the molecule could be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the hydroxy and methoxy groups could participate in condensation reactions, while the carboxylate group could undergo reactions typical of esters .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents .科学研究应用
合成和化学性质
2-(4-羟基-3-甲氧基苯基)-1,10b-二氢螺[苯并[e]吡唑并[1,5-c][1,3]恶嗪-5,4'-哌啶]-1'-甲酸乙酯用作多种药理活性化合物合成的中间体。其结构复杂性使其能够参与反应,从而产生具有潜在治疗应用的新型化合物。例如,螺哌啶内酰胺乙酰辅酶 A 羧化酶抑制剂的合成涉及从 3-氨基-1H-吡唑-4-甲酸乙酯开始的复杂合成步骤,证明了此类化合物在生成具有显着药理学意义的新型 ACC 抑制剂中的效用 (Huard 等,2012)。
药理学研究
对与 2-(4-羟基-3-甲氧基苯基)-1,10b-二氢螺[苯并[e]吡唑并[1,5-c][1,3]恶嗪-5,4'-哌啶]-1'-甲酸乙酯结构相关的化合物的研究导致了新的药理活性分子的发现。例如,一系列新型氨基吡啶基/吡嗪基取代的螺[吲哚啉-3,4'-哌啶]-2-酮被鉴定为有效、高度选择性和口服有效的 c-Met/ALK 双重抑制剂,展示了此类结构在癌症治疗和靶向药理干预中的潜力 (Li 等,2013)。
化学合成和表征
该化合物作为化学合成前体的能力也值得注意。微波辅助处理已被用于从相关化合物生产羧酰胺,这对于它们的产率和可应用于广泛化学化合物的新的合成方法的开发很重要 (Milosevic 等,2015)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
ethyl 2-(4-hydroxy-3-methoxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5/c1-3-31-23(29)26-12-10-24(11-13-26)27-19(17-6-4-5-7-21(17)32-24)15-18(25-27)16-8-9-20(28)22(14-16)30-2/h4-9,14,19,28H,3,10-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTSNZKBODVVAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC(=C(C=C4)O)OC)C5=CC=CC=C5O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。